molecular formula C11H12N2O3 B3053452 6-Nitro-5-methoxy-1,2-dimethylindole CAS No. 53918-84-6

6-Nitro-5-methoxy-1,2-dimethylindole

Cat. No.: B3053452
CAS No.: 53918-84-6
M. Wt: 220.22 g/mol
InChI Key: SYTNQFPMEUPDRG-UHFFFAOYSA-N
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Description

6-Nitro-5-methoxy-1,2-dimethylindole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a nitro group at the 6th position, a methoxy group at the 5th position, and two methyl groups at the 1st and 2nd positions of the indole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitro-5-methoxy-1,2-dimethylindole typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core. The introduction of the nitro and methoxy groups can be achieved through nitration and methylation reactions, respectively. For instance, nitration can be performed using a mixture of concentrated nitric acid and sulfuric acid, while methylation can be carried out using methyl iodide in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 6-Nitro-5-methoxy-1,2-dimethylindole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The methoxy group can be demethylated using strong acids like hydrobromic acid.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas and palladium catalyst.

    Reduction: Hydrobromic acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Reduction of Nitro Group: 6-Amino-5-methoxy-1,2-dimethylindole.

    Demethylation of Methoxy Group: 6-Nitro-5-hydroxy-1,2-dimethylindole.

    Substitution Reactions: Various substituted indoles depending on the nucleophile used.

Scientific Research Applications

6-Nitro-5-methoxy-1,2-dimethylindole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Nitro-5-methoxy-1,2-dimethylindole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group may influence the compound’s binding affinity to its targets, while the indole core can interact with enzymes and receptors involved in key biological processes.

Comparison with Similar Compounds

6-Nitro-5-methoxy-1,2-dimethylindole can be compared with other indole derivatives such as:

    5-Methoxy-1,2-dimethylindole: Lacks the nitro group, resulting in different chemical reactivity and biological activity.

    6-Nitro-1,2-dimethylindole: Lacks the methoxy group, which may affect its solubility and interaction with biological targets.

    5-Nitro-1,2-dimethylindole: Lacks the methoxy group at the 5th position, leading to different electronic and steric properties.

Properties

IUPAC Name

5-methoxy-1,2-dimethyl-6-nitroindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-7-4-8-5-11(16-3)10(13(14)15)6-9(8)12(7)2/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYTNQFPMEUPDRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=C(C=C2N1C)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30346549
Record name 6-Nitro-5-methoxy-1,2-dimethylindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30346549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53918-84-6
Record name 6-Nitro-5-methoxy-1,2-dimethylindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30346549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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